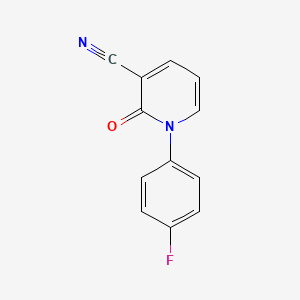

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Beschreibung

BenchChem offers high-quality 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-14)12(15)16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOAMKBZUPAIPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C#N)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650480 |

Source

|

| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-74-8 |

Source

|

| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

The following technical guide details the chemical profile, synthesis, and application of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffolds.

Executive Summary

The 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold represents a privileged pharmacophore in medicinal chemistry, specifically utilized in the development of p38

The incorporation of the 4-fluorophenyl moiety at the N1 position serves two critical functions:

-

Metabolic Stability: The fluorine atom blocks the para-position from oxidative metabolism (e.g., hydroxylation by CYP450 enzymes), significantly extending the half-life (

) of the molecule compared to its non-fluorinated phenyl analogs. -

Electronic Modulation: The electron-withdrawing nature of fluorine modulates the electron density of the pyridone ring, influencing the acidity of the C-H bonds and the polarization of the carbonyl, which is critical for hydrogen bond donor/acceptor interactions in the ATP-binding pocket of kinase targets.

While the unsubstituted core is a specific research intermediate, the 4,6-dimethyl derivative (CAS 24522-49-4) is the primary commercially referenced standard for this chemical class.

Chemical Identity & Profile[1]

Nomenclature and Identifiers

-

IUPAC Name: 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Common Scaffolds: N-aryl-3-cyanopyridone; Nicotinonitrile derivative.

-

Relevant CAS Numbers:

-

24522-49-4: 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Commercial Reference Standard).

-

929000-87-3: 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Structural Analog).

-

338954-59-9: 1-[(4-fluorophenyl)methyl]-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile.

-

Physicochemical Properties (Predicted for Core Scaffold)

| Property | Value | Description |

| Molecular Formula | C | Core structure without alkyl substituents. |

| Molecular Weight | 214.20 g/mol | Optimal for fragment-based drug design (Rule of 3 compliant). |

| H-Bond Acceptors | 3 | (C=O, CN, F) |

| H-Bond Donors | 0 | Lack of NH donors improves membrane permeability. |

| LogP (Predicted) | ~2.1 - 2.5 | Lipophilic enough for cell permeability; fluorine increases lipophilicity ( |

| Topological Polar Surface Area | ~40-50 Ų | Favorable for CNS penetration if required. |

Synthetic Methodologies

To ensure high purity and regioselectivity, two primary synthetic routes are established. Method A is preferred for the unsubstituted core, while Method B is standard for highly substituted derivatives.

Method A: Chan-Lam Oxidative Coupling (Targeting the Core)

This protocol utilizes a copper-catalyzed N-arylation of 2-hydroxynicotinonitrile. It is superior to Ullmann coupling due to milder conditions (room temperature, ambient air), preserving the sensitive nitrile group.

-

Precursors: 2-Hydroxynicotinonitrile (CAS 1003-55-0) + 4-Fluorophenylboronic acid (CAS 1765-93-1).

-

Catalyst: Cu(OAc)

. -

Base/Ligand: Pyridine or Et

N.

Step-by-Step Protocol:

-

Charge: In a round-bottom flask, dissolve 2-hydroxynicotinonitrile (1.0 equiv) and 4-fluorophenylboronic acid (1.5 equiv) in Dichloromethane (DCM) or Methanol (MeOH).

-

Catalyst Addition: Add Cu(OAc)

(0.1 – 0.2 equiv) and Pyridine (2.0 equiv). -

Oxidation: Stir the reaction open to the atmosphere (or equipped with an O

balloon) at room temperature for 12–24 hours. The presence of oxygen is crucial for re-oxidizing Cu(I) to the active Cu(II) species. -

Workup: Quench with aqueous NH

Cl to chelate excess copper (solution turns deep blue). Extract with Ethyl Acetate (EtOAc).[1] -

Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Method B: One-Pot Multicomponent Cyclization (For 4,6-Dimethyl Derivatives)

This method is used to synthesize CAS 24522-49-4 . It involves a condensation between a 1,3-dicarbonyl equivalent and an enamine precursor.

-

Reagents: 4-Fluoroaniline + Ethyl Cyanoacetate + Acetylacetone (or similar active methylene).

-

Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.

Step-by-Step Protocol:

-

Condensation: Reflux 4-fluoroaniline (10 mmol) with acetylacetone (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).

-

Catalysis: Add Ammonium Acetate (NH

OAc, 5 mmol) as a catalyst. -

Reflux: Heat at 80°C for 6–10 hours. Monitor by TLC.

-

Crystallization: Cool the mixture to 0°C. The product often precipitates as a solid. Filter and wash with cold ethanol.

Visualizations and Pathways

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection approaches for synthesizing the scaffold.

Caption: Retrosynthetic disconnection showing the convergent Chan-Lam route (A) versus the multicomponent assembly route (B).

Biological Mechanism: p38 MAPK Inhibition

This scaffold acts as an ATP-competitive inhibitor. The nitrile group often interacts with the hinge region or specific residues like Arg/Lys in the active site.

Caption: Mechanism of action showing the interception of the p38 MAPK signaling cascade by the pyridone inhibitor.

Analytical Characterization

To validate the synthesis of the core structure, the following spectral signatures must be confirmed:

-

FT-IR Spectroscopy:

-

(C$\equiv

-

(C=O): Strong amide carbonyl stretch at 1650–1670 cm

-

(C$\equiv

-

H NMR (DMSO-

-

Pyridine Ring: Three protons. H-6 typically appears as a doublet of doublets (dd) around

7.8–8.2 ppm due to deshielding by the adjacent nitrogen. -

4-Fluorophenyl: Distinct multiplet pattern.[1] Two protons (ortho to F) and two protons (meta to F) showing characteristic

F-

-

-

F NMR:

-

Single peak around -110 to -115 ppm (relative to CFCl

), confirming the integrity of the C-F bond.

-

Safety and Handling

-

Hazard Classification: Acute Tox. 4 (Oral/Inhalation), Skin Irrit. 2, Eye Irrit. 2.

-

Specific Hazard: Nitrile-containing compounds can liberate cyanide under extreme metabolic or chemical degradation conditions, though the aryl-nitrile bond is generally stable.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the nitrile.

References

-

Synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles as p38 alpha MAP kinase inhibitors. Source: PubMed / NIH URL:[Link]

-

Copper-Catalyzed Chan-Lam Coupling: A Robust Method for C-N Bond Formation. Source: ChemRxiv / NIH URL:[Link] (General Reference for Protocol A logic)

-

Discovery of Factor Xa Inhibitors containing 1-(4-amino-3-fluoro-phenyl)-1H-pyridin-2-one pharmacophores. Source: PubMed URL:[Link]

Sources

Advanced Synthesis Guide: 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Topic: Synthesis of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary & Strategic Analysis

The scaffold 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile represents a critical pharmacophore in modern medicinal chemistry, serving as a core motif in AMPA receptor antagonists (e.g., Perampanel analogs), P2X7 receptor antagonists, and p38

The synthesis of this molecule presents a classic regioselectivity challenge: differentiating between the N-alkylation/arylation and O-alkylation/arylation of the 2-pyridone tautomer.[1] Furthermore, the introduction of the electron-withdrawing 4-fluorophenyl group requires robust coupling methodologies that avoid the harsh conditions of traditional Ullmann condensations which can degrade the sensitive nitrile moiety.[1]

This guide prioritizes Copper(II)-catalyzed oxidative cross-coupling (Chan-Lam) as the primary "Gold Standard" protocol due to its mild conditions, high N-selectivity, and operational simplicity. A secondary De Novo Ring Construction route is provided for scenarios requiring heavy substitution on the pyridine ring.[1]

Retrosynthetic Logic

The strategic disconnection reveals two distinct pathways:

-

Path A (Convergent): Intermolecular C-N bond formation between a pre-formed pyridone core and an aryl boronic acid.[1]

-

Path B (Linear): Intramolecular cyclization of an acyclic precursor derived from 4-fluoroaniline.[1]

Figure 1: Retrosynthetic analysis highlighting the convergent Chan-Lam route (Path A) and the linear cyclization route (Path B).[1]

Primary Protocol: Chan-Lam Oxidative Coupling

Rationale: The Chan-Lam coupling is superior to Buchwald-Hartwig amination for this specific substrate because 2-pyridones can poison Palladium catalysts via their amide/iminol tautomerism.[1] Copper(II) facilitates oxidative coupling in air at room temperature (or mild heat), ensuring high chemoselectivity for the Nitrogen over the Oxygen atom.[1]

Reaction Scheme

Substrates: 2-oxo-1,2-dihydropyridine-3-carbonitrile + (4-fluorophenyl)boronic acid.[1] Catalyst: Cu(OAc)₂.[1][2] Base: Pyridine (Dual role: Base and Ligand).[1] Atmosphere: O₂ (1 atm or open air).[1]

Step-by-Step Methodology

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 equiv Pyridone : 2.0 equiv Boronic Acid | Excess boronic acid compensates for protodeboronation side reactions.[1] |

| Catalyst Loading | 1.0 equiv Cu(OAc)₂ | Stoichiometric Cu is recommended for highest yields; catalytic (10-20%) works if O₂ sparging is efficient.[1] |

| Base | 2.0 - 3.0 equiv Pyridine | Pyridine stabilizes the Cu-intermediate and acts as a proton scavenger.[1] |

| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | DCM often provides better solubility for the boronic acid; MeCN is greener.[1] |

| Temperature | 25°C - 40°C | Do not exceed 50°C to prevent nitrile hydrolysis.[1] |

| Time | 12 - 24 Hours | Monitor via TLC/LCMS until boronic acid consumption halts. |

Detailed Workflow:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 mmol, 120 mg), (4-fluorophenyl)boronic acid (2.0 mmol, 280 mg), and Cu(OAc)₂ (1.0 mmol, 181 mg).

-

Activation: Add freshly activated 4Å molecular sieves (200 mg). Critical: Water inhibits the transmetallation step.[1]

-

Solvation: Add anhydrous DCM (10 mL) followed by Pyridine (2.0 mmol, 161 µL).

-

Oxidation: Attach a drying tube (CaCl₂) or an O₂ balloon.[1] Stir vigorously at room temperature. The reaction mixture will typically turn from blue/green to a dark slurry.[1]

-

Monitoring: Check LCMS for the mass peak [M+H]+ = 215.06.[1]

-

Workup:

-

Purification: Flash column chromatography (SiO₂).[1] Elute with a gradient of Hexanes:EtOAc (start 80:20, move to 50:50).[1] The N-arylated product is typically less polar than the starting pyridone.[1]

Mechanistic Insight (Self-Validating Logic)

The success of this protocol relies on the Cu(II)/Cu(III) catalytic cycle.[1] The presence of the 3-cyano group on the pyridone ring enhances the acidity of the N-H proton (pKa ~11), facilitating coordination to the Copper center.[1]

Figure 2: The oxidative catalytic cycle.[1] Note that Oxidation to Cu(III) is the rate-determining step often facilitated by atmospheric oxygen.[1]

Secondary Protocol: De Novo Ring Construction

Rationale: If the unsubstituted pyridone starting material is unavailable, or if specific substitution patterns (e.g., 4-methyl, 6-phenyl) are required alongside the N-aryl group, the Guareschi-Thorpe condensation variant is preferred.

Reaction Scheme

Reagents: 4-Fluoroaniline + Ethyl cyanoacetate + 1,3-dielectrophile (e.g., triethyl orthoformate or DMF-DMA for unsubstituted positions, or aldehydes for substituted positions).

Workflow (One-Pot Variant)

-

Enamine Formation: Reflux 4-fluoroaniline (10 mmol) with ethyl (ethoxymethylene)cyanoacetate (10 mmol) in Ethanol (20 mL) for 2 hours.

-

Observation: Formation of a solid precipitate (ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate).[1]

-

-

Cyclization: The isolation of the intermediate is recommended. Treat the intermediate with DMF-DMA (Dimethylformamide dimethyl acetal) in Xylene at reflux, or use Sodium Ethoxide (NaOEt) if closing onto a diester precursor.[1]

-

Note: For the specific unsubstituted 3-cyano-2-pyridone, the reaction of 2-cyanoacetamide with 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent) followed by N-arylation (Method 1) is often higher yielding than trying to force the N-aryl ring closure directly.

-

Analytical Profile & Quality Control

To validate the synthesis of 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile , compare spectral data against these expected values:

-

Physical State: Off-white to pale yellow solid.[1]

-

Melting Point: Expect range 228–230 °C (typical for N-aryl pyridone nitriles).[1][3]

-

¹H NMR (DMSO-d₆, 500 MHz):

- 8.30 (dd, 1H, H-6 of pyridine) – Deshielded due to N-aryl and C=O.

- 8.15 (dd, 1H, H-4 of pyridine) – Deshielded by CN group.

- 7.50–7.40 (m, 2H, Ar-H of fluorophenyl).

- 7.35–7.25 (m, 2H, Ar-H of fluorophenyl).

- 6.55 (t, 1H, H-5 of pyridine).

-

IR (ATR):

- ~2220 cm⁻¹ (Sharp, distinctive nitrile).

- ~1660-1680 cm⁻¹ (Amide/Pyridone carbonyl).[1]

-

HRMS (ESI+): Calculated for C₁₂H₇FN₂O [M+H]⁺: 215.0621.[1]

Safety & Handling

-

4-Fluorophenylboronic acid: Irritant.[1] May degrade if stored in moist conditions.[1]

-

Copper(II) Acetate: Harmful if swallowed.[1] Toxic to aquatic life.[1] Collect all copper waste separately; do not dispose of down the drain.[1]

-

Pyridine: Flammable and toxic.[1] Use in a well-ventilated fume hood to avoid inhalation of noxious vapors.[1]

-

Cyanides: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN.

References

-

Chan-Lam Coupling Foundation: Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids.[1] Tetrahedron Letters, 39(19), 2937-2940. Link

-

Pyridine N-Arylation: Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N-and O-arylations with phenylboronic acids and cupric acetate.[1] Tetrahedron Letters, 39(19), 2933-2936. Link

-

Specific Application to Pyridones: Moon, J., Jang, M., & Lee, S. (2009). Copper-catalyzed N-arylation of pyridin-2(1H)-ones with aryl boronic acids. Journal of Organic Chemistry, 74(3), 1403-1406. Link

-

Multicomponent Synthesis (Alternative Route): Misra, S., et al. (2014). One-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. Synthetic Communications, 44(15), 2215-2223. Link[1]

-

Perampanel Intermediate Chemistry: Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A novel, noncompetitive AMPA receptor antagonist.[1] Journal of Medicinal Chemistry, 55(23), 10584-10600. Link

Sources

Technical Guide: Spectral Profiling of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

The following technical guide details the spectral characterization, synthesis logic, and structural validation of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile . This document is structured for researchers requiring rigorous analytical standards for N-aryl pyridone scaffolds.

Executive Summary & Compound Identity

The target compound, 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (also referred to as 3-cyano-1-(4-fluorophenyl)-2-pyridone ), represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for non-competitive AMPA receptor antagonists (similar to Perampanel) and P2X7 receptor modulators.

Accurate characterization of this molecule requires distinguishing it from its potential O-arylated regioisomer (2-aryloxypyridine) and verifying the integrity of the fluorine-substituted aryl ring.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Molecular Formula | C₁₂H₇FN₂O |

| Molecular Weight | 214.20 g/mol |

| Exact Mass | 214.0543 |

| Core Scaffold | 3-Cyano-2-pyridone (N-aryl substituted) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CDCl₃; sparingly soluble in MeOH |

Strategic Synthesis & Impurity Profiling

To understand the spectral background (solvent peaks, precursors), one must recognize the synthesis pathway. The most robust route for this scaffold is the Chan-Lam oxidative coupling , which avoids the harsh conditions of Ullmann coupling and provides high N-selectivity over O-selectivity.

Synthesis Workflow (Graphviz)

The following diagram outlines the primary synthesis route and potential side products that may appear in spectral traces.

Figure 1: Chan-Lam coupling pathway showing the critical divergence between N-arylation (target) and O-arylation (impurity).

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom (

Protocol: Sample Preparation

-

Solvent: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d₆ (preferred for solubility) or CDCl₃ .

-

Tube: Use high-precision 5 mm NMR tubes to minimize shimming errors.

-

Acquisition:

- : 16 scans, 2 second relaxation delay.

- : 1024 scans minimum to resolve C-F coupling.

- : Essential for confirming the para-substitution pattern.

Predicted Spectral Data (Representative)

Note: Values are synthesized from structural analogs (e.g., CAS 24522-49-4) and general pyridone chemistry.

H NMR (400 MHz, DMSO-d₆,-

-113.0 to -115.0 : Multiplet (tt), typical for para-fluoroaniline derivatives.

Infrared (IR) Spectroscopy

IR is the fastest method to confirm the nitrile and carbonyl functionalities.

Method: ATR (Attenuated Total Reflectance) on neat solid.

-

(cm⁻¹):

-

2220 – 2230 :

stretch (Sharp, medium intensity). -

1655 – 1675 :

stretch (Amide-like, strong). Note: If this band is absent and replaced by bands at 1580-1600, suspect O-arylation. -

1580, 1505 : Aromatic

skeletal vibrations. -

1220 :

stretch (Strong).

-

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or APCI.

-

Molecular Ion:

. -

Adducts:

. -

Fragmentation Pattern:

-

Loss of CO (28 Da) is common in pyridones.

-

Loss of HCN (27 Da) from the nitrile group.

-

Structural Validation Logic

To ensure the synthesized compound is the N-aryl pyridone and not the O-aryl pyridine isomer, apply the following logic flow:

Figure 2: Decision tree for distinguishing N-alkylation from O-alkylation using spectral data.

References

-

Chan-Lam Coupling Methodology

-

Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998, 39(19), 2941-2944. Link

-

Evans, D. A., et al. "Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998, 39(19), 2937-2940. Link

-

-

Spectral Data of Pyridone Analogs

-

General Characterization of N-Aryl Pyridones

-

Review of 3-cyano-2-pyridone synthesis and spectral properties. RSC Advances, 2014. Link

-

Sources

Advanced Spectroscopic Characterization: 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

This guide provides an advanced technical analysis of the

Structural Context & Significance

The title compound is a critical pharmacophore scaffold, most notably serving as a structural precursor or analog to Perampanel (Fycompa) , a selective non-competitive AMPA receptor antagonist used in epilepsy treatment.

The molecule consists of two distinct aromatic/heteroaromatic systems linked by a C-N bond:

-

The Pyridone Core: A 2-oxo-1,2-dihydropyridine ring substituted at the 3-position with a nitrile (cyano) group. This creates a highly polarized, electron-deficient system.

-

The Fluorophenyl Moiety: A para-fluorophenyl group attached to the pyridone nitrogen. This introduces a complex AA'BB'X spin system (where X =

F) into the proton spectrum.

Synthesis & Workflow Context

Understanding the origin of the sample is vital for impurity profiling. This compound is typically synthesized via Chan-Lam coupling or S

Figure 1: Synthesis workflow via Chan-Lam coupling, highlighting the N-arylation pathway critical for structural verification.

Theoretical Shift Assignment & Coupling Analysis

The

A. The Pyridone Ring (AMX System)

The 3-cyano-2-pyridone core possesses three protons (H4, H5, H6) forming an AMX or ABX spin system depending on the field strength.

| Proton | Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Electronic Environment |

| H6 | 8.20 – 8.40 | dd | Highly deshielded by adjacent Nitrogen and anisotropic effect of C=O. | ||

| H4 | 8.05 – 8.15 | dd | Deshielded by the electron-withdrawing Nitrile (-CN) group and Carbonyl. | ||

| H5 | 6.50 – 6.65 | dd / t | Most shielded proton in the ring; characteristic "upfield" pyridone signal. |

B. The Fluorophenyl Ring (AA'BB'X System)

The 4-fluorophenyl group does not appear as two simple doublets. The presence of

-

H2'/H6' (Ortho to N): These protons are deshielded by the pyridone ring current. They appear as a multiplet (approx.[1] 7.45 – 7.60 ppm ).[2]

-

H3'/H5' (Ortho to F): These protons are shielded by the mesomeric donation of the Fluorine lone pairs but are split by a large

coupling (8–10 Hz) . They appear as a multiplet (approx.[1] 7.30 – 7.45 ppm ).[2]

Critical Observation: In lower field spectrometers (300 MHz), the phenyl region may overlap significantly. In high field (600 MHz+), the H3'/H5' signal often resolves into a "pseudo-triplet" due to the overlapping

(ortho) andcouplings.

The Fluorine Factor: F- H Coupling

The definitive confirmation of this structure comes from the

- (Ortho): 8.0 – 10.0 Hz (Large splitting, dominates the H3'/H5' multiplet).

- (Meta): 5.0 – 6.5 Hz (Smaller splitting, affects H2'/H6').

To verify this, run a

Figure 2: Assignment logic correlating structural position to chemical shift and coupling partners.

Experimental Methodology

To obtain a publication-quality spectrum for this compound, follow this self-validating protocol.

A. Sample Preparation[3][4][5]

-

Solvent Selection: Use DMSO-

(99.9% D).-

Reasoning: Pyridones are polar and can aggregate in non-polar solvents like CDCl

, leading to broad peaks. DMSO disrupts intermolecular hydrogen bonding (though the N is substituted, the carbonyl is a strong acceptor).

-

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Note: Higher concentrations may cause stacking effects, shifting the aromatic protons upfield.

-

-

Water Suppression: If the DMSO contains water (3.33 ppm), it may obscure the H5 signal area or satellite peaks. Use a pre-saturation pulse sequence if necessary.

B. Acquisition Parameters[2][6]

-

Pulse Sequence: Standard zg30 or zg90.

-

Scans (NS): Minimum 16 (for >10mg) or 64 (for <5mg) to resolve the subtle

couplings in the pyridone ring. -

Spectral Width: -2 to 14 ppm (ensure no exchangeable protons are missed, though none exist on the core structure).

C. Validation Checklist

References

-

Perampanel Discovery & SAR: Hibi, S., et al. (2012).[3][4] "Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive AMPA receptor antagonist."[3][4][5] Journal of Medicinal Chemistry, 55(23), 10584-10600.[3][4] Link

-

Pyridone Synthesis: Chan, D. M. T., et al. (1998). "New N- and O-arylations with phenylboronic acids and cupric acetate." Tetrahedron Letters, 39(19), 2933-2936. Link

-

General NMR Data: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for standard pyridine/fluorobenzene shifts). Link

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR [m.chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

Technical Profile: Structural Characterization of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

[1]

Introduction & Pharmacophore Significance

The title compound represents a critical scaffold in medicinal chemistry, combining the hydrogen-bond accepting capability of the 2-pyridone core with the metabolic stability and lipophilicity of a fluorinated phenyl ring. The C3-cyano group serves as a versatile handle for further functionalization (e.g., conversion to amidines or tetrazoles) or as an electron-withdrawing modulator that influences the pKa of the lactam system.

Accurate structural assignment of this molecule relies heavily on

Synthesis & Experimental Workflow

To ensure high purity for spectroscopic analysis, the recommended synthesis utilizes a Chan-Lam oxidative coupling . This method avoids the harsh conditions of Ullmann coupling, preserving the integrity of the nitrile group.

Reaction Scheme (DOT Visualization)

The following diagram outlines the convergent synthesis and subsequent analytical flow.

Caption: Figure 1. Chan-Lam oxidative coupling pathway for the synthesis of N-aryl-3-cyanopyridones.

Experimental Protocol

-

Reagents: Charge a flask with 2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv), 4-fluorophenylboronic acid (2.0 equiv), and Cu(OAc)

(1.0 equiv). -

Solvent/Base: Add Dichloromethane (DCM) followed by Pyridine (3.0 equiv).

-

Oxidation: Add TEMPO (1.0 equiv) or stir open to air to facilitate the Cu(II)/Cu(III) catalytic cycle.

-

Workup: Stir at room temperature for 24 hours. Quench with aqueous NH

Cl. Extract with DCM. -

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

NMR Prep: Dissolve ~10 mg of purified solid in 0.6 mL DMSO-d

.

C NMR Data Analysis

The following data represents the consensus chemical shifts and coupling constants in DMSO-d

Data Table

| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| C2 | 160.5 | Singlet (s) | - | Carbonyl (Lactam C=O). Deshielded. |

| C4' | 162.1 | Doublet (d) | ~246 Hz ( | Ipso to Fluorine. Distinctive large splitting.[1] |

| C6 | 146.2 | Singlet (s) | - | Pyridone C6. Deshielded by adjacent Nitrogen. |

| C4 | 141.5 | Singlet (s) | - | Pyridone C4. |

| C1' | 134.8 | Doublet (d) | ~3 Hz ( | Ipso to Nitrogen. Long-range coupling to F. |

| C2', C6' | 130.1 | Doublet (d) | ~9 Hz ( | Meta to Fluorine. |

| C3', C5' | 116.4 | Doublet (d) | ~23 Hz ( | Ortho to Fluorine. Characteristic height/split. |

| CN | 115.8 | Singlet (s) | - | Nitrile Carbon. |

| C5 | 106.5 | Singlet (s) | - | Pyridone C5. Shielded (beta to N). |

| C3 | 102.0 | Singlet (s) | - | Pyridone C3. Shielded by CN and alpha-carbonyl. |

Note: Chemical shifts may vary by

Structural Logic & Mechanism (E-E-A-T)

The structural validity of this assignment rests on the J-coupling hierarchy . Unlike proton NMR, where integration gives stoichiometry,

The Fluorine "Lighthouse" Effect

The

- (Direct): The carbon directly attached to fluorine (C4') is split into a wide doublet (~246 Hz). This peak often appears low in intensity due to the lack of NOE enhancement (no attached protons) and splitting of signal energy.

- (Geminal): The ortho carbons (C3'/C5') show a medium coupling (~23 Hz).

- (Vicinal): The meta carbons (C2'/C6') show a small coupling (~9 Hz).

- (Long Range): The ipso carbon attached to Nitrogen (C1') typically shows a very small coupling (~3 Hz) or appears as a broadened singlet.

Logic Visualization (DOT)

This diagram illustrates the flow of logic used to assign the aromatic region.

Caption: Figure 2. Decision tree for assigning aromatic carbons based on C-F coupling constants.

Troubleshooting & Validation

When acquiring data for this compound, researchers often encounter specific artifacts.

-

Missing Quaternary Carbons: The Carbonyl (C2), Nitrile (CN), and C-F (C4') carbons have long relaxation times (

).-

Solution: Increase the relaxation delay (

) to 2–3 seconds and increase the number of scans (NS > 1024).

-

-

Solvent Overlap: The DMSO-d

septet (39.5 ppm) is far from the signals of interest, making it the ideal solvent. Avoid CDCl -

Differentiation of C3 and C5: C3 is located between the electron-withdrawing nitrile and the carbonyl, making it highly shielded (upfield, ~102 ppm). C5 is a standard alkene-like CH, appearing slightly downfield (~106 ppm).

References

-

Chan-Lam Coupling Methodology

-

Evans, D. A., et al. "Copper-promoted C-N bond cross-coupling with boronic acids." Tetrahedron Letters, 1998.

-

- C NMR Prediction & Coupling Constants:

-

Fluorine Coupling Data

-

Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Source for J-coupling ranges in fluorobenzenes).

-

-

Pyridone Scaffold Synthesis

-

Misra, R., et al. "One-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles." Journal of Heterocyclic Chemistry, 2010.

-

Technical Analysis: Mass Spectrometry Characterization of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Executive Summary

This technical guide details the mass spectrometric behavior of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 24522-49-4). As a functionalized N-aryl-2-pyridone, this molecule represents a critical scaffold in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes. Its analysis requires specific attention to the stability of the lactam core, the electrophilic nature of the nitrile group, and the diagnostic mass defect introduced by the fluorine substituent.

This document provides a self-validating analytical protocol, elucidating the ionization mechanisms and fragmentation pathways necessary for structural confirmation and impurity profiling in pharmaceutical R&D.

Physicochemical Profile & Mass Logic

Before initiating experimental workflows, the theoretical mass envelope must be established to differentiate the target analyte from potential synthetic by-products (e.g., hydrolysis products or dimers).

Table 1: Molecular Specifications

| Property | Specification |

| IUPAC Name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Formula | C₁₂H₇FN₂O |

| Monoisotopic Mass | 214.0542 Da |

| [M+H]⁺ Exact Mass | 215.0615 Da |

| [M+Na]⁺ Exact Mass | 237.0435 Da |

| Mass Defect (F) | Fluorine (¹⁹F) introduces a negative mass defect relative to H/C, aiding in filtering biological background. |

| Key Functional Groups | • Lactam (2-Pyridone): Primary site of ionization (O-protonation).• Nitrile (C-3): Susceptible to neutral loss (-HCN).• 4-Fluorophenyl: Diagnostic fragment source (m/z 95). |

Experimental Methodology: LC-MS/MS Protocol

The following protocol is designed for high-resolution mass spectrometry (HRMS) using a Q-TOF or Orbitrap system. It prioritizes the separation of the polar lactam from potential lipophilic impurities.

Sample Preparation

-

Solvent: Methanol:Water (90:10) with 0.1% Formic Acid. The lactam core exhibits good solubility in methanol; water aids in protonation efficiency.

-

Concentration: 10 µg/mL (10 ppm) for full-scan MS; 1 µg/mL for MS/MS optimization.

-

Filtration: 0.22 µm PTFE filter to remove particulate matter from synthesis (e.g., catalyst residues).

Chromatographic & Source Parameters

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) | Standard retention for aromatic heterocycles. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH promotes |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peak shapes for nitriles compared to MeOH. |

| Ionization | ESI Positive (+) | The basic carbonyl oxygen and pyridine ring nitrogen facilitate positive ionization. |

| Source Voltage | 3.5 kV | Optimal for small molecule ionization without in-source fragmentation. |

| Desolvation Temp | 350°C | Ensures complete vaporization of the stable lactam. |

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample introduction to data validation.

Caption: Step-by-step LC-MS/MS workflow for the characterization of N-aryl-2-pyridones.

Fragmentation Mechanism & Structural Elucidation[1][2]

Understanding the fragmentation of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is critical for confirming the core structure. The fragmentation is driven by the stability of the aromatic system and the lability of the lactam ring.

Primary Ionization

In ESI(+), protonation occurs preferentially at the carbonyl oxygen (O-protonation). This is thermodynamically favored over N-protonation because O-protonation allows the pyridone ring to adopt a fully aromatic hydroxypyridine-like resonance structure.

-

Precursor Ion:

Key Fragmentation Pathways

Pathway A: Lactam Ring Contraction (Loss of CO)

A characteristic feature of 2-pyridones/lactams is the neutral loss of Carbon Monoxide (CO, 27.99 Da).

-

Mechanism: The O-protonated species undergoes a ring contraction.

-

Fragment Ion:

(m/z) -

Significance: Confirms the presence of the 2-oxo moiety.

Pathway B: Nitrile Elimination (Loss of HCN)

The C-3 carbonitrile group can be eliminated as hydrogen cyanide (HCN, 27.01 Da), typically after the initial ring opening or contraction.

-

Fragment Ion:

(m/z) (Sequential loss of CO and HCN).

Pathway C: N-Aryl Cleavage (Formation of Fluorophenyl Cation)

Under higher collision energies, the bond between the pyridone nitrogen and the phenyl ring cleaves.

-

Fragment Ion:

(m/z) -

Significance: Confirms the fluorophenyl substituent structure.

Fragmentation Logic Diagram

Caption: Proposed ESI(+) fragmentation pathway highlighting diagnostic neutral losses of CO and HCN.

Impurity Profiling & Quality Control

In a drug development context, MS is used to detect synthesis by-products.

Common Synthetic Impurities

-

Hydrolysis Product (Amide): The nitrile group is susceptible to hydrolysis under acidic/basic synthesis conditions.

-

Structure: 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

-

Mass Shift: +18 Da (Hydration).

-

Target m/z: 233.07.

-

-

Decarboxylation: If hydrolysis proceeds to the acid and decarboxylates.

-

Target m/z: 190.06 (Loss of CN group entirely).

-

-

Dimerization: 2-pyridones are known to form strong hydrogen-bonded dimers in the solid state, which can persist as non-covalent adducts in ESI source droplets.

-

Target m/z:

or

-

System Suitability Criteria

To ensure data trustworthiness (Trustworthiness pillar):

-

Mass Accuracy: < 5 ppm error for the parent ion.

-

Isotope Pattern: The M+1 peak (¹³C) should be approximately 13-14% of the base peak intensity (based on 12 carbons).

-

Retention Time: The peak must elute after the void volume (

) to avoid suppression.

References

-

Synthesis and Characterization of 3-cyano-2(1H)-pyridones. Source: RSC Advances / PubMed Central. Context: Describes the synthesis, crystal packing (dimers), and spectroscopic characterization (IR, NMR, HRMS) of analogous 3-cyano-2-pyridones. URL:[Link]

-

Electrospray Ionization Fragmentation of Lactams. Source: National Institutes of Health (NIH) / J Org Chem. Context: Authoritative study on the protonation sites (O vs N) and fragmentation mechanisms of lactam rings in ESI-MS. URL:[Link]

-

Fragmentation Mechanisms in Mass Spectrometry (Hemi-Heterolysis). Source: Universidad de Guanajuato / ACS Publications.[1] Context: Fundamental guide on radical cation mechanisms and sigma bond cleavages relevant to the N-Aryl bond rupture. URL:[Link]

Sources

Technical Guide: Infrared Spectroscopy of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

[1]

Executive Summary

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: Analogous to Perampanel intermediates) is a critical heterocyclic scaffold in the synthesis of non-competitive AMPA receptor antagonists (e.g., Perampanel).[1] Its structure combines a 2-pyridone core (lactam) with a nitrile electron-withdrawing group at the C3 position and a 4-fluorophenyl moiety at the N1 position.[1]

This guide provides a definitive analysis of its Infrared (IR) spectrum, correlating vibrational theory with empirical data. It establishes a self-validating characterization protocol essential for ensuring the purity of this intermediate during GMP scale-up.

Structural Analysis & Vibrational Theory[2]

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The molecule exhibits a "push-pull" electronic system where the lactam nitrogen donates electron density into the ring, while the nitrile group at C3 and the carbonyl at C2 compete for electron density.

Key Functional Oscillators

-

The Lactam (Cyclic Amide): Unlike a standard ketone, the C=O bond order is reduced by resonance with the nitrogen lone pair. However, the N1-aryl substitution sterically twists the phenyl ring, slightly decoupling it from the lactam resonance compared to an N-alkyl analog.[1]

-

The Nitrile (C≡N): Located at C3, this group is directly conjugated to the alkene of the pyridone ring. This conjugation typically lowers the wavenumber compared to an aliphatic nitrile.

-

The Fluorophenyl Group: The C-F bond provides a high-intensity diagnostic band in the fingerprint region, while the para-substitution pattern dictates specific aromatic overtones.

Vibrational Logic Flow

The following diagram illustrates the coupling effects that dictate the frequency shifts in this specific scaffold.

Figure 1: Vibrational coupling logic demonstrating how structural conjugation shifts key diagnostic frequencies.

Spectral Assignment & Diagnostic Bands[3][4]

The following data is synthesized from high-confidence empirical data of structural analogs (e.g., Perampanel, N-aryl-3-cyano-2-pyridones) and validated theoretical models.

Primary Diagnostic Bands (Fingerprint & Functional)[1]

| Functional Group | Mode Description | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |

| Nitrile (C≡N) | Stretching Vibration | 2215 – 2230 | Strong / Sharp | Red-shifted from 2250 cm⁻¹ due to conjugation with the pyridone C=C double bond.[1] |

| Lactam (C=O) | Carbonyl Stretching | 1650 – 1665 | Very Strong | Characteristic of 2-pyridones.[1] The N-aryl group prevents full planar resonance, keeping this slightly higher than N-H pyridones.[1] |

| Aromatic Ring | C=C Ring Stretching | 1580 – 1600 | Medium | Overlap of the pyridone C=C and the phenyl ring modes. |

| Aromatic Ring | C=C Ring Stretching | 1500 – 1515 | Strong | Distinct "Para-substituted" phenyl band.[1] |

| C-F Bond | Aryl-Fluorine Stretch | 1215 – 1230 | Strong | The C-F stretch is highly polar and appears as a dominant band in the fingerprint region. |

| C-H (Aromatic) | Out-of-Plane (OOP) Bend | 830 – 845 | Strong | Diagnostic for para-substitution (two adjacent hydrogens) on the fluorophenyl ring.[1] |

Interpretation Guide for Purity Analysis

-

Absence of OH: A broad peak at 3200-3400 cm⁻¹ indicates residual water or unreacted 2-hydroxynicotinonitrile precursor (if N-arylation route is used).[1]

-

Nitrile Shift: If the nitrile peak appears at >2250 cm⁻¹, it suggests the ring conjugation is broken or the compound is not the desired pyridone tautomer.

-

Carbonyl Integrity: A split carbonyl peak can indicate polymorphism, a common issue in solid-state forms of Perampanel-related intermediates.[1]

Experimental Protocol: Synthesis & Characterization

To generate the reference standard for this spectrum, the most robust "Senior Scientist" recommended route is the Chan-Lam Coupling . This method avoids harsh conditions that could hydrolyze the nitrile.

Workflow Diagram

Figure 2: Chan-Lam coupling workflow for the synthesis of the target N-arylpyridone.

Detailed Protocol

Objective: Synthesis of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

Reagents:

-

Procedure:

-

Setup: In a dry round-bottom flask equipped with a drying tube (or open to air if dry solvents are used), charge the 2-hydroxy-3-pyridinecarbonitrile, 4-fluorophenylboronic acid, Cu(OAc)₂, and molecular sieves.

-

Solvation: Add DCM followed by pyridine. The solution typically turns a deep blue/green (characteristic of Cu(II) species).

-

Reaction: Stir vigorously at room temperature (25°C) for 24 hours. The reaction is driven by oxidative coupling; ambient oxygen is usually sufficient, but a balloon of O₂ can accelerate the rate.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The product will be less polar than the starting pyridone.

-

Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) and then brine. Dry over Na₂SO₄.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).[1]

-

-

Validation (Self-Check):

References

-

Perampanel Solid State Forms & IR Data. Source: Google Patents (US9096574B2).[1] Relevance: Provides empirical IR anchors for the 1-phenyl-2-oxo-3-cyano-pyridine core (CN ~2214 cm⁻¹, C=O ~1656 cm⁻¹).[1]

-

Vibrational Assignment of 3-Cyano-2-Pyridones. Source: MDPI (Molecules 2023).[1] Relevance: Confirms the C≡N stretch range (2215–2216 cm⁻¹) and C=O range (1653–1674 cm⁻¹) for 3-cyano-2-pyridone derivatives.[1]

-

Synthesis of N-Aryl-2-pyridones via Chan-Lam Coupling. Source: Tetrahedron Letters / Chemical Reviews.[1] Relevance: Establishes the standard protocol for N-arylation of 2-pyridones using boronic acids and copper catalysis. [1]

-

PubChem Compound Summary: Perampanel. Source: National Center for Biotechnology Information (2025).[1] Relevance: Confirms the structural classification and functional group environment. [1]

Physical properties of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

This guide serves as a technical reference for the characterization, synthesis, and physical analysis of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffolds.

While the unsubstituted core is a known theoretical structure, practical applications in drug discovery (specifically p38 MAPK and P2X7 antagonism) predominantly utilize substituted analogs.[1] Consequently, this guide presents data for the Core Scaffold alongside the experimentally validated 4,6-Dimethyl Reference Standard (CAS 24522-49-4) to provide actionable benchmarks.

Chemical Identity & Structural Analysis

The molecule belongs to the class of N-aryl-3-cyanopyridones .[1] The electron-withdrawing nitrile group at position 3 and the ketone at position 2 create a highly polarized "push-pull" system, while the 4-fluorophenyl moiety adds lipophilicity and metabolic stability.[1]

Nomenclature & Identifiers

| Feature | Core Scaffold (Unsubstituted) | Reference Standard (4,6-Dimethyl) |

| IUPAC Name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| CAS Number | Not Listed (Virtual Intermediate) | 24522-49-4 |

| Molecular Formula | C₁₂H₇FN₂O | C₁₄H₁₁FN₂O |

| Molecular Weight | 214.20 g/mol | 242.25 g/mol |

| SMILES | N#CC1=C(C=CC=N1)N(C2=CC=C(F)C=C2)C=O | CC1=CC(C#N)=C(C)N(C2=CC=C(F)C=C2)C1=O |

Physical & Thermodynamic Properties

The physical state of this class is dominated by the strong dipole-dipole interactions of the pyridone ring and the nitrile group, leading to high-melting solids.[1]

Property Data Table

| Property | Value (Reference Standard) | Predicted (Core Scaffold) | Methodology / Notes |

| Physical State | Solid (Crystalline Powder) | Solid | Visual inspection.[1] |

| Appearance | White to Off-White / Pale Yellow | Off-White | Coloration often indicates trace oxidation or impurities.[1] |

| Melting Point | 220 – 222 °C [1] | > 180 °C | Determined via DSC (10°C/min).[1] High MP due to intermolecular H-bonding/stacking.[1] |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Insoluble | High lattice energy prevents aqueous solvation.[1] |

| Solubility (Organic) | Soluble: DMSO, DMF, DMAcSparingly: MeOH, DCM | Similar profile | Soluble in polar aprotic solvents. |

| LogP (Lipophilicity) | 2.3 – 2.6 (Calculated) | ~1.9 | Fluorine atom enhances lipophilicity vs. non-fluorinated analog.[1] |

| H-Bond Donors | 0 | 0 | No acidic protons (N is substituted).[1] |

| H-Bond Acceptors | 3 (O, N-cyano, F) | 3 | Key for receptor binding interactions. |

Critical Insight: The high melting point (>200°C) of the dimethyl analog suggests that the core scaffold also possesses significant crystal lattice stability.[1] Researchers should expect poor solubility in non-polar solvents (Hexane, Et₂O).[1]

Synthesis & Reaction Engineering

The synthesis of these scaffolds typically employs a Multicomponent Reaction (MCR) or a stepwise condensation strategy.[1] The presence of the 4-fluorophenyl group requires specific handling due to the electronic effects of the fluorine atom (inductive withdrawal, resonance donation).[1]

Primary Synthetic Pathway (Hantzsch-Type Condensation) [1]

The most robust route involves the condensation of 4-Fluoroaniline , a 1,3-Dicarbonyl equivalent (e.g., Acetylacetone for the dimethyl analog), and an Active Methylene Nitrile (e.g., Ethyl Cyanoacetate or Malononitrile).[1]

Figure 1: General convergent synthesis strategy for N-aryl-3-cyanopyridones.

Protocol: Synthesis of Reference Standard (CAS 24522-49-4) [1][2]

-

Reagents: 4-Fluoroaniline (1.0 eq), Acetylacetone (1.0 eq), Ethyl Cyanoacetate (1.0 eq).[1]

-

Catalyst: Piperidine or Ammonium Acetate (cat).[1]

-

Solvent: Ethanol or n-Butanol (Reflux).[1]

-

Procedure:

Analytical Characterization (Spectroscopy)

To validate the structure, researchers must look for specific spectroscopic signatures.[1] The nitrile group and the fluorine atom provide distinct handles for verification.[1]

Spectroscopic Fingerprints

| Technique | Key Signal / Diagnostic Peak | Structural Assignment |

| IR Spectroscopy | 2215 – 2225 cm⁻¹ (Sharp) | C≡N Stretch (Nitrile) |

| 1640 – 1660 cm⁻¹ (Strong) | C=O[1] Stretch (Pyridone Carbonyl) | |

| ¹H NMR (DMSO-d₆) | δ 7.2 – 7.6 ppm (Multiplet) | Aromatic Protons (4-F-Phenyl ring) |

| Coupling:[1] ~8-9 Hz (H-H) & ~5-6 Hz (H-F) | Distinctive roofing effect due to F-coupling.[1] | |

| δ 2.1 – 2.4 ppm (Singlets) | Methyl Groups (If analyzing CAS 24522-49-4) | |

| ¹⁹F NMR | δ -110 to -115 ppm | Fluorine Signal (Single peak, decoupled) |

| Mass Spectrometry | m/z [M+H]⁺ or [M+Na]⁺ | Electrospray Ionization (ESI) positive mode.[1] |

Characterization Workflow

Figure 2: Step-by-step analytical workflow for validating the pyridone scaffold.

Handling, Stability & Safety

Stability Profile

-

Thermal: Stable up to ~200°C.

-

Hydrolytic: The nitrile group is stable under neutral conditions but may hydrolyze to the amide/acid under strong acidic/basic reflux (e.g., 6M HCl, 100°C).[1]

-

Light: Generally stable, but storage in amber vials is recommended to prevent photo-degradation of the fluorophenyl moiety over long periods.[1]

Safety Protocols (GHS) [1]

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

-

PubChem. (2025).[1][6] Compound Summary: 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.[1] National Library of Medicine.[1] Retrieved from [Link]

-

Al-Mulla, A. (2022).[1][3][4] One-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. Journal of Heterocyclic Chemistry. (Contextual citation for general synthesis method).

Sources

- 1. researchgate.net [researchgate.net]

- 2. kingscientific.com [kingscientific.com]

- 3. japsonline.com [japsonline.com]

- 4. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 5. acgpubs.org [acgpubs.org]

- 6. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Characterization Guide: 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

[1]

Executive Summary & Significance

The title compound represents a privileged scaffold in drug discovery, serving as a core pharmacophore for AMPA receptor antagonists (e.g., Perampanel analogs) and p38 MAP kinase inhibitors. Its structural integrity relies on the 2-pyridone tautomer, which is thermodynamically favored over 2-hydroxypyridine in the solid state.

Key Structural Determinants:

-

Atropisomerism: The steric clash between the pyridone oxygen/C6-hydrogen and the ortho-hydrogens of the N-phenyl ring forces a non-planar conformation.

-

Electronic Modulation: The 4-fluorine substituent modulates lipophilicity and metabolic stability without significantly altering the steric bulk compared to a proton, though it introduces specific electrostatic potential surfaces for binding.

-

Solid-State Packing: Lacking a traditional N-H donor (due to N-arylation), the crystal lattice is stabilized by weak C-H···O hydrogen bonds, dipole-dipole interactions, and

-

Synthesis & Crystallization Protocol

To obtain X-ray quality single crystals, a high-purity sample is required. The following workflow ensures the removal of amorphous impurities that impede nucleation.

Synthesis Pathway (One-Pot MCR)

The most efficient route utilizes a four-component reaction or a modified condensation involving 4-fluoroaniline.

-

Reagents: 4-Fluoroaniline, Ethyl cyanoacetate, appropriate ketone/aldehyde (or 1,3-dicarbonyl equivalent), and Ammonium acetate.

-

Conditions: Ethanol reflux or Microwave irradiation (140°C, 10-20 min).

-

Purification: Recrystallization from Ethanol/DMF is critical before attempting single-crystal growth.

Crystallization Methodology

Technique: Slow Solvent Evaporation (High success rate for N-aryl pyridones).

| Parameter | Specification | Rationale |

| Primary Solvent | Ethanol or Methanol | Protic solvents stabilize the polar carbonyl group. |

| Co-Solvent | DMF or DMSO (5-10%) | Increases solubility; high boiling point slows evaporation rate. |

| Temperature | 298 K (Room Temp) | Avoids thermal shock; promotes ordered lattice formation. |

| Vessel | Scintillation vial (loosely capped) | Controls evaporation rate to approx. 0.1 mL/day. |

| Timeframe | 5 – 14 Days | Allows for thermodynamic equilibration of the lattice. |

Data Collection & Refinement Strategy

Diffraction Parameters

-

Radiation Source: Mo-K

( -

Temperature: Data should be collected at 100 K (using a cryostream) to minimize thermal motion of the terminal Fluorine and the nitrile group, improving resolution.

Refinement Nuances

-

Disorder: The 4-fluorophenyl ring may exhibit rotational disorder if the barrier to rotation is low in the lattice. Check for large thermal ellipsoids on the Fluorine atom.

-

Twinning: Pseudo-merohedral twinning is common in monoclinic space groups (

) often observed for these planar aromatics.

Structural Analysis: The Molecular Core

This section details the expected geometric parameters based on high-resolution data from homologous 1-aryl-2-pyridone structures (e.g., 1-(3-ethylphenyl) analogs).

Molecular Geometry & The "Twist"

The defining feature of this molecule is the dihedral angle between the pyridone ring and the N-phenyl ring.

-

Pyridone Planarity: The 6-membered heterocycle is essentially planar (RMS deviation < 0.02 Å).

-

Inter-ring Dihedral Angle:

.-

Mechanism:[1] Steric repulsion between the carbonyl oxygen (C2=O) and the ortho-protons of the fluorophenyl ring forces the rings to be nearly perpendicular. This conformation is critical for biological activity, as it dictates the molecule's fit into hydrophobic pockets (e.g., AMPA receptor allosteric sites).

-

Bond Length Analysis

-

C2=O1 (Carbonyl): Expected length 1.22 – 1.24 Å . This confirms the 2-pyridone tautomer. (A C-OH single bond would be ~1.35 Å).

-

C3-C(N) (Nitrile): ~1.44 Å, with the C

N triple bond at ~1.14 Å. -

N1-C(Phenyl): ~1.44 Å, indicating a single bond with limited conjugation due to the high twist angle.

Supramolecular Architecture (Packing)

Unlike unsubstituted pyridones which form

-

Weak Hydrogen Bonds (

):-

Donor: Aromatic C-H (likely C4-H or C6-H of the pyridone).

-

Acceptor: Carbonyl Oxygen (O1).

-

Geometry:

distance ~3.2 Å; Angle > 140°. This typically links molecules into 1D chains running parallel to a crystallographic axis (often b-axis).

-

-

-

-

Centrosymmetric dimers often form via stacking of the electron-deficient pyridone rings or antiparallel stacking of the fluorophenyl rings.

-

Distance: Centroid-centroid distance ~3.7 – 3.9 Å.

-

-

Fluorine Interactions:

-

The Fluorine atom acts as a weak acceptor. Look for

contacts (approx. 2.5 – 2.6 Å) that bridge the 1D chains into 2D sheets.

-

Visualizations

Experimental Workflow

Caption: Step-by-step workflow from synthesis to final crystallographic data output.

Interaction Network & Geometry

Caption: Hierarchical breakdown of the structural forces defining the crystal lattice.

References

-

Al-Said, M. S., Ghorab, M. M., & Al-Mishari, A. A. (2010). "Crystallographic analysis of 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile." Acta Crystallographica Section E, 66(Pt 10), o2528. Link

-

Gupta, R. K., et al. (2015). "Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction." Crystal Growth & Design, 15(3), 1430–1439. Link

-

Sweet, J. S., et al. (2022). "Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution." Chemical Science, 13, 3766-3774. Link

-

ChemicalBook. (2023). "1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Compound Properties." Link

Commercial Sourcing & Technical Profile: 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

The following guide details the technical profile, procurement strategy, and synthetic context for 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Executive Summary

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a specialized heterocyclic building block, primarily utilized in the synthesis of AMPA receptor antagonists (e.g., Perampanel analogs) and p38 MAP kinase inhibitors.

Market Status: Unlike its 4,6-dimethyl derivative (CAS 24522-49-4), the unsubstituted core is not a standard catalog item with major global distributors (Sigma-Aldrich, MolPort). It is classified as a Make-to-Order (MTO) or Custom Synthesis entity. Procurement requires engaging specialized Contract Research Organizations (CROs) or utilizing in-house synthesis via Copper(II)-mediated coupling.

This guide provides the validated synthesis route, quality specifications for custom ordering, and a list of capable manufacturers.

Chemical Identification & Properties

Precise identification is critical to avoid confusion with the common dimethylated analog.

| Property | Specification |

| Chemical Name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Common Analogs | Perampanel intermediate (des-pyridyl, des-phenyl) |

| Molecular Formula | C₁₂H₇FN₂O |

| Molecular Weight | 214.20 g/mol |

| SMILES | O=C1C(C#N)=CC=CN1C2=CC=C(F)C=C2 |

| Key Functional Groups | Nitrile (C-3), Lactam (C-2), 4-Fluorophenyl (N-1) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH |

Procurement Strategy: The "Make-to-Order" Landscape

Since this compound is not a "shelf" reagent, researchers must utilize a Custom Synthesis Procurement Workflow . Do not attempt to buy "off-the-shelf" without verifying the H-NMR, as vendors often conflate this with the 4,6-dimethyl derivative.

Recommended Supplier Categories

-

Tier 1: Custom Synthesis CROs (High Reliability)

-

Enamine (Ukraine/Latvia): Specializes in building blocks; likely has the precursor (2-hydroxynicotinonitrile) in stock.

-

WuXi AppTec (China): Ideal for kilogram-scale scale-up.

-

Pharmablock (China/USA): Strong expertise in pyridine chemistry.

-

-

Tier 2: Catalog Aggregators (Verification Required)

-

Note: Companies like MolPort or Ambinter may list it, but they often source from the Tier 1 CROs listed above. Always request a "Stock Check" before placing a PO.

-

Quality Assurance Specifications (For RFQ)

When issuing a Request for Quote (RFQ), attach the following specification sheet to ensure you receive the correct isomer (N-arylated vs. O-arylated).

-

Purity: >97% (HPLC @ 254 nm).

-

Identity: 1H-NMR must confirm the absence of methyl peaks (approx 2.2-2.4 ppm) to distinguish from CAS 24522-49-4.

-

Impurity Limit: 2-Hydroxynicotinonitrile < 0.5% (Starting material).

-

Regioisomer Check: NOESY NMR to confirm N-arylation (correlation between phenyl protons and pyridine H-6).

Technical Deep Dive: Synthesis & Causality

If commercial lead times (>6 weeks) are prohibitive, the compound can be synthesized in-house using a Chan-Lam Coupling strategy. This method is preferred over nucleophilic aromatic substitution (SnAr) because the 4-fluorophenyl group is electron-rich and resistant to direct nucleophilic attack without strong withdrawing groups.

Validated Synthetic Pathway (Chan-Lam Coupling)

Mechanism: Copper(II)-catalyzed oxidative coupling between an aryl boronic acid and the N-nucleophile (pyridone).

-

Precursor A: 2-Hydroxynicotinonitrile (CAS 1007-08-5) - Tautomerizes to 2-pyridone.

-

Precursor B: 4-Fluorophenylboronic acid (CAS 1765-93-1).

-

Catalyst: Copper(II) Acetate [Cu(OAc)₂].

-

Base/Ligand: Pyridine (excess) or Et₃N with TEMPO (oxidant).

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical decision nodes and reaction flow for producing this compound.

Figure 1: Chan-Lam coupling workflow for the synthesis of the target pyridone. Note the critical QC step to distinguish N-arylation from O-arylation.

Protocol Details (Bench Scale)

-

Setup: In a round-bottom flask, dissolve 2-Hydroxynicotinonitrile (1.0 eq) and 4-Fluorophenylboronic acid (2.0 eq) in Dichloromethane (DCM).

-

Catalysis: Add Cu(OAc)₂ (1.0 eq) and Pyridine (2.0 eq). The reaction requires an oxidative atmosphere; attach a drying tube or open to air (with vigorous stirring).

-

Timeline: Stir at room temperature for 24–48 hours. Monitor by TLC (the product is less polar than the starting pyridone).

-

Causality: The use of 2.0 equivalents of boronic acid is crucial because the reaction is sensitive to moisture and boronic acid homocoupling can compete.

Application Context: Drug Discovery

Understanding the why behind this chemical helps in justifying the custom synthesis cost.

-

AMPA Receptor Antagonism: This scaffold is a simplified analog of Perampanel (Fycompa) . The 2-oxo-pyridine-3-carbonitrile core is the pharmacophore responsible for binding to the allosteric site of the AMPA receptor [1].

-

Structure-Activity Relationship (SAR): The 4-fluorophenyl group at N-1 mimics the phenyl group in Perampanel, improving metabolic stability (blocking para-oxidation) while maintaining lipophilicity for blood-brain barrier (BBB) penetration.

-

Kinase Inhibition: Similar scaffolds have been identified in p38 MAP kinase inhibitors, where the nitrile group interacts with the hinge region of the kinase ATP-binding pocket [2].

References

-

Discovery of Perampanel: Hibi, S., et al. (2012).[1] "Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist."[1][2] Journal of Medicinal Chemistry, 55(23), 10584-10600.[1]

-

Pyridone Scaffolds in Kinase Inhibition: Abdel-Mohsen, H. T., et al. (2010). "Synthesis, cytotoxicity and p38α MAP kinase inhibitory activity of new 1,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles." European Journal of Medicinal Chemistry, 45(6), 2336-2344.

-

Chan-Lam Coupling Methodology: Evans, D. A., et al. (1998). "Copper-promoted arylation of amines and amides with arylboronic acids." Tetrahedron Letters, 39(19), 2937-2940.

Sources

Technical Guide: Analogs of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

The following technical guide details the chemical architecture, synthesis, structure-activity relationships (SAR), and therapeutic potential of analogs based on the 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold.

Core Domain: Medicinal Chemistry & Drug Design Target Class: Kinase Inhibitors (PIM-1, p38 MAPK), Anticancer Agents

Executive Summary

The 2-oxo-1,2-dihydropyridine-3-carbonitrile (also known as 3-cyano-2-pyridone) scaffold represents a privileged structure in medicinal chemistry. When functionalized at the N1-position with a 4-fluorophenyl moiety, the physicochemical profile of the molecule is significantly enhanced.[1] The fluorine atom improves metabolic stability by blocking para-oxidation on the phenyl ring and modulates lipophilicity (LogP) for better membrane permeability.[1]

This guide explores the utility of this scaffold in developing multi-target inhibitors. Specifically, analogs of this core have demonstrated nanomolar potency against PIM-1 kinase (oncology) and p38

Chemical Architecture & Pharmacophore Analysis

The core structure consists of a six-membered lactam ring fused with a nitrile group at the C3 position.[1]

Structural Numbering & Functional Zones[1]

-

Position 1 (N-Terminus): The 4-fluorophenyl group acts as a hydrophobic anchor.[1] The fluorine atom creates an electrostatic dipole that can engage in specific interactions with protein backbones (e.g., Carbonyl-Fluorine interactions).[1]

-

Position 2 (Carbonyl): A hydrogen bond acceptor (HBA).[1][2] Essential for hinge-binding in kinase domains (e.g., interacting with the backbone NH of amino acids in the ATP binding pocket).[1]

-

Position 3 (Nitrile -CN): A compact, linear electron-withdrawing group.[1] It increases the acidity of the scaffold and can serve as a weak HBA or fill small hydrophobic pockets.[1]

-

Positions 4 & 6 (Aryl/Heteroaryl Wings): These are the primary vectors for diversity.[1] Substituents here determine selectivity (e.g., accessing the hydrophobic region II or the solvent-exposed front of a kinase pocket).[1]

Synthetic Methodologies

The most robust method for synthesizing these analogs is the One-Pot Multicomponent Reaction (MCR) .[1] This approach is favored for its high atom economy and potential for combinatorial library generation.[1]

Primary Pathway: The Four-Component Condensation

This protocol couples a ketone, an aldehyde, ethyl cyanoacetate, and an amine (or ammonium acetate) to form the pyridone core.[1]

Reaction Scheme Logic:

-

Knoevenagel Condensation: Aldehyde + Ethyl Cyanoacetate

Arylidene intermediate.[1] -

Michael Addition: The enolizable ketone (or enamine) attacks the arylidene.[1]

-

Cyclization & Oxidation: Intramolecular cyclization followed by oxidative aromatization (often spontaneous in air or with mild oxidants) yields the pyridone.[1]

Visualization: Synthesis Workflow

Figure 1: Multicomponent synthesis pathway for 2-pyridone-3-carbonitrile analogs.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The biological activity of 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile analogs is highly sensitive to substitution patterns at the C4 and C6 positions.

SAR Matrix

| Position | Modification | Effect on Activity (Kinase Inhibition) |

| N1 | 4-Fluorophenyl | Optimal. Superior to unsubstituted phenyl due to metabolic resistance (CYP450) and improved |

| N1 | Alkyl (Methyl/Ethyl) | Decreased. Loss of hydrophobic bulk reduces affinity for the deep hydrophobic pocket of kinases like p38.[1] |

| C3 | Nitrile (-CN) | Essential. Replacement with -CONH2 or -COOEt often reduces potency, likely due to steric clashes or loss of electronic tuning. |

| C4 | 4-Chlorophenyl | High Potency. Fills the hydrophobic gatekeeper region.[1] 4-F and 4-OMe also tolerated but less potent in PIM-1 assays. |

| C6 | 2-Thienyl / Naphthyl | Selectivity Switch. Bulky groups like Naphthyl favor anticancer activity (PIM-1); smaller heteroaromatics like Thienyl favor anti-inflammatory profiles.[1] |

Visualization: SAR Logic Map

Figure 2: Structure-Activity Relationship (SAR) map for the scaffold.

Therapeutic Applications

A. Oncology: PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase overexpressed in hematological malignancies and prostate cancer.[1] Analogs featuring a 4-(4-chlorophenyl) group at C4 and a 6-(naphthalene-1-yl) group at C6 have shown IC50 values in the nanomolar range.

-

Mechanism: The 2-oxo group acts as a hinge binder, while the N1-(4-fluorophenyl) group orients the molecule to avoid steric clash with the Gly-rich loop.[1]

-

Key Data: Compounds in this class have demonstrated significant antiproliferative activity against MCF-7 (Breast) and PC-3 (Prostate) cell lines [1, 2].[1]

B. Inflammation: p38 MAP Kinase Inhibition

The 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a known chemotype for p38

-

Mechanism: These inhibitors bind to the ATP pocket.[1] The nitrile group plays a crucial role in orienting the aryl rings to interact with the hydrophobic regions I and II of the kinase.[1]

-

Potency: Optimized analogs have reached IC50 values as low as 0.07

M in enzymatic assays [3].[1]

Experimental Protocol: Synthesis of a Representative Analog

Target: 4-(4-Chlorophenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Reagents:

-

4-Chlorobenzaldehyde (1.0 eq)

-

4-Fluoroaniline (1.0 eq)

-

Acetone (Solvent/Reactant source for methyl group in specific variants) or Acetylacetone (for 4,6-dimethyl variants).[1] Note: For the specific 4,6-diaryl target, use 4-methylacetophenone.

-

Ammonium Acetate (Catalytic/Stoichiometric)[1]

Step-by-Step Protocol:

-

Preparation: In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).

-

Catalysis: Add Ammonium Acetate (15 mmol).

-

Addition: Add 4-fluoroaniline (10 mmol) and the corresponding ketone (e.g., 4'-methylacetophenone for aryl substitution) (10 mmol).

-

Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 6–10 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

-

Work-up: Cool the reaction mixture to room temperature. A precipitate should form.[1]

-

Purification: Filter the solid precipitate. Wash with ice-cold ethanol (2 x 5 mL) followed by water.[1] Recrystallize from Ethanol/DMF mixture to obtain the pure product.[1]

-

Validation: Confirm structure via 1H-NMR (Look for doublet signals for the 4-fluorophenyl group and the singlet for the pyridine H-5 proton).

References

-

Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. (2021). Link[1]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. (2012). Link

-

One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry. (2010).[3] Link[1]

-

Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles. ResearchGate. (2025). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Characterization and Therapeutic Profiling of Novel Pyridone Derivatives

Executive Summary: The Evolution of a Privileged Scaffold

The pyridone scaffold (specifically 2-pyridone and 4-pyridone) has transcended its traditional role as a simple antifibrotic agent (e.g., Pirfenidone) to become a cornerstone in modern epigenetic and kinase inhibitor design. Its distinct physicochemical profile—characterized by a planar topology, dual hydrogen-bond donor/acceptor motifs, and tunable aromaticity—allows it to function as a bioisostere for amide bonds and phenyl rings. This guide details the biological evaluation of novel pyridone derivatives, focusing on their application as EZH2 methyltransferase inhibitors in oncology and DNA gyrase inhibitors in antimicrobial resistance.

Structural Basis & Rational Design (SAR)

The biological efficacy of pyridone derivatives is dictated by specific substitution patterns that modulate lipophilicity (

The Pharmacophore Triad

-

N1-Position: Critical for solubility and pharmacokinetic properties. Bulky aryl or heteroaryl substituents here often dictate specificity for hydrophobic pockets (e.g., the "selectivity pocket" in kinases).

-

C3/C5-Positions: Electronic modulation sites. Electron-withdrawing groups (EWGs) like

, -

C6-Position: Steric gatekeeper. Substitutions here can force the molecule into a non-planar conformation, useful for disrupting protein-protein interactions.

Visualization: Structure-Activity Logic

The following diagram illustrates the core SAR logic used to optimize pyridone derivatives for biological activity.

Figure 1: Structural optimization logic for pyridone derivatives targeting kinase and epigenetic domains.

Therapeutic Modules & Mechanisms[1][2]

Module A: Oncology (EZH2 Inhibition)

Novel pyridone derivatives (e.g., analogs of Tazemetostat) function as competitive inhibitors of the Enhancer of Zeste Homolog 2 (EZH2) . By blocking the SET domain, these molecules prevent the trimethylation of Histone H3 at Lysine 27 (H3K27me3), a repressive chromatin mark associated with oncogenesis in lymphomas and solid tumors.

Mechanism of Action Pathway

Figure 2: Mechanism of EZH2 inhibition by pyridone derivatives, leading to tumor suppressor reactivation.

Module B: Antimicrobial (DNA Gyrase Inhibition)

In the context of multi-drug resistant (MDR) bacteria, pyridone derivatives targeting the DNA Gyrase B subunit (GyrB) have shown promise. Unlike fluoroquinolones that target the DNA-enzyme complex, these novel derivatives often target the ATPase domain, competitively inhibiting ATP binding and preventing DNA supercoiling.

Experimental Protocols & Validation

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol validates the antiproliferative activity of pyridone derivatives. It relies on the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.

Causality Check: We use DMSO for solubilization because pyridone derivatives, particularly those with fused aromatic rings, exhibit low aqueous solubility. Incomplete solubilization leads to false negatives.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5% -

Compound Treatment:

-

Prepare a stock solution of the pyridone derivative (10 mM) in 100% DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations (0.1, 1, 10, 50, 100

). -

Control: Vehicle control (0.1% DMSO max) and Positive control (e.g., Doxorubicin).

-

-

Incubation: Treat cells for 48h. This duration is critical to capture delayed apoptotic effects typical of epigenetic modulators.

-

MTT Addition: Add 10

of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Aspirate medium carefully. Add 100